![molecular formula C11H12F3N3O2 B1393512 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 1211534-85-8](/img/structure/B1393512.png)
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Overview
Description
“1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of organic compounds known as 4-benzylpiperidines .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The presence of the trifluoromethyl group and the pyridine structure may also influence its properties .Chemical Reactions Analysis
The chemical reactions involving this compound may depend on the specific conditions and reagents used. For instance, the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step can lead to the formation of related compounds .Scientific Research Applications
Pharmacological Activities
The pyridazine derivatives, such as the one , have been found to exhibit a wide range of pharmacological activities . They have been described in a large number of research articles and patents, and several drugs based on its nucleus have come into light .
Cardiovascular Drugs
Initially, the pyridazinone moiety, a derivative of pyridazine, was exploited in search of cardiovascular drugs . This could be a potential application of the compound .
Agrochemicals
The pyridazinone moiety was also used in agrochemicals . This suggests that “1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid” could potentially be used in the development of new agrochemicals.
Antimicrobial and Antitubercular Activities
A substantial number of pyridazinones have been reported to possess antimicrobial and antitubercular activities . This could be another potential application of the compound.
Analgesic and Anti-inflammatory Activities
Pyridazinones have also shown analgesic and anti-inflammatory activities . This suggests that “1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid” could potentially be used in the development of new analgesic and anti-inflammatory drugs.
Antihypertensive Activities
Pyridazinones have demonstrated antihypertensive activities . This could be another potential application of the compound.
Anticancer Activities
Some pyridazinones have shown anticancer activities . This suggests that “1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid” could potentially be used in the development of new anticancer drugs.
Antifungal Activities
Pyridazinones have also demonstrated antifungal activities . This could be another potential application of the compound.
Safety and Hazards
Future Directions
The future directions in the study and application of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, including the pyrrolidine ring, is increasingly relied upon in the development of clinically active drugs .
properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)8-1-2-9(16-15-8)17-5-3-7(4-6-17)10(18)19/h1-2,7H,3-6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHDZOSOGWOERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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